N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid
Overview
Description
N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is a useful research compound. Its molecular formula is C18H24N2O6 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Synthesis
A key application is in the enantioselective synthesis of nonproteinogenic amino acids, particularly mono-protected piperazic acid derivatives. These compounds serve as valuable building blocks in the total synthesis of natural products containing piperazic acid, a nonproteinogenic amino acid. An improved synthetic protocol offers an efficient route to these building blocks in high optical purity, highlighting their importance in synthesizing complex natural products (Papadaki et al., 2020).
Structural Characterization and Biological Evaluation
Derivatives of N-Boc piperazine have been synthesized and characterized through various spectroscopic techniques. Notably, structures confirmed by X-ray diffraction analysis reveal intricate molecular shapes and intermolecular interactions. These compounds' antibacterial and antifungal activities have been evaluated, demonstrating moderate activity against several microorganisms. This illustrates the role of N-Boc piperazine derivatives in developing new antimicrobial agents (Kulkarni et al., 2016).
Catalysis in Organic Synthesis
N-protected piperazine derivatives have been utilized as catalysts in organic synthesis, such as the highly enantioselective hydrosilylation of N-aryl imines. The structural features of these catalysts, particularly the arene sulfonyl group, are critical for achieving high yields and enantioselectivities. This showcases the utility of N-Boc and N-Cbz-protected piperazines in catalytic applications, opening avenues for synthesizing enantiomerically pure compounds (Wang et al., 2006).
Peptidomimetics and Bioactive Compound Synthesis
The synthesis of N-Boc-5-oxo-piperazine-2-carboxylic acid derivatives from L- or D-serine has been reported, with these derivatives evaluated as constituents in tetrapeptides. Their role in affecting the secondary structure of peptides, demonstrated through NMR spectroscopy, underscores their potential in designing peptidomimetics and bioactive compounds (Guitot et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that piperazine derivatives often interact with g protein-coupled receptors (gpcrs), ion channels, or enzymes in the body, which play crucial roles in various biological processes .
Mode of Action
Generally, piperazine derivatives can act as agonists or antagonists at their target sites, leading to the activation or inhibition of downstream signaling pathways .
Biochemical Pathways
Piperazine derivatives can potentially influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways it influences .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMXZZARNRMMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373529 | |
Record name | 1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126937-41-5 | |
Record name | 1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 126937-41-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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